molecular formula C14H17NO2 B11877977 Isopropyl 1H-indole-3-propionate CAS No. 93941-02-7

Isopropyl 1H-indole-3-propionate

Cat. No.: B11877977
CAS No.: 93941-02-7
M. Wt: 231.29 g/mol
InChI Key: ALEBZUNFHDQURI-UHFFFAOYSA-N
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Description

Isopropyl 1H-indole-3-propionate is a chemical compound belonging to the indole family, which is known for its diverse biological activities and applications. Indole derivatives are widely studied due to their presence in various natural products and their significant pharmacological properties . This compound, specifically, is an ester derivative of indole, combining the indole nucleus with an isopropyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 1H-indole-3-propionate typically involves the esterification of indole-3-propionic acid with isopropanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the esterification process .

Industrial Production Methods: Industrial production of indole derivatives often employs Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . For large-scale production, continuous flow reactors and optimized reaction conditions are used to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Isopropyl 1H-indole-3-propionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Isopropyl 1H-indole-3-propionate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Isopropyl 1H-indole-3-propionate involves its interaction with various molecular targets. It can modulate enzyme activity and interact with cellular receptors, influencing signaling pathways. For instance, indole derivatives are known to activate nuclear receptors and regulate gene expression . The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Uniqueness: Isopropyl 1H-indole-3-propionate stands out due to its ester functional group, which can influence its solubility, reactivity, and biological activity compared to other indole derivatives. This unique structure allows for specific interactions and applications in various fields .

Properties

CAS No.

93941-02-7

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

propan-2-yl 3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C14H17NO2/c1-10(2)17-14(16)8-7-11-9-15-13-6-4-3-5-12(11)13/h3-6,9-10,15H,7-8H2,1-2H3

InChI Key

ALEBZUNFHDQURI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCC1=CNC2=CC=CC=C21

Origin of Product

United States

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